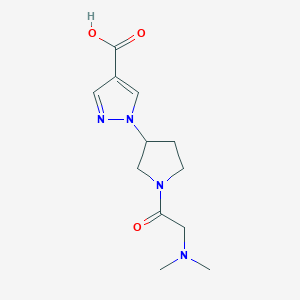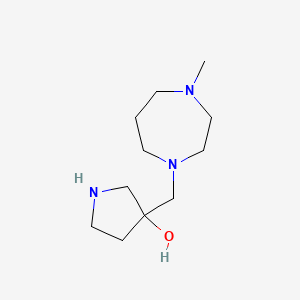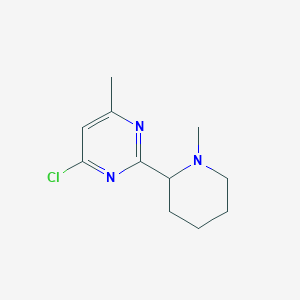
Methyl 4-(1-acetylpiperazin-2-yl)benzoate
Vue d'ensemble
Description
“Methyl 4-(1-acetylpiperazin-2-yl)benzoate” is a chemical compound with the CAS Number: 1035271-10-3. It has a molecular weight of 262.31 and its linear formula is C14 H18 N2 O3 .
Molecular Structure Analysis
The molecular structure of “Methyl 4-(1-acetylpiperazin-2-yl)benzoate” is represented by the linear formula C14 H18 N2 O3 . This indicates that the molecule consists of 14 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms.Physical And Chemical Properties Analysis
“Methyl 4-(1-acetylpiperazin-2-yl)benzoate” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current literature.Applications De Recherche Scientifique
Photopolymerization Applications
Methyl 4-(1-acetylpiperazin-2-yl)benzoate has applications in photopolymerization. A study demonstrated its use in nitroxide-mediated photopolymerization, indicating its potential in creating specific polymer structures under UV irradiation, showcasing changes in photophysical or photochemical properties (Guillaneuf et al., 2010).
Tubulin Polymerization Inhibition
Research has shown its relevance in inhibiting tubulin polymerization, with significant antiproliferative activity against human cancer cells. This property makes it a candidate for cancer therapeutics, particularly in targeting microtubule formation and inducing cell cycle arrest in cancer cells (Minegishi et al., 2015).
Antipyretic Activity
The compound has been explored for its antipyretic (fever-reducing) properties. Studies on derivatives of this compound have demonstrated their effectiveness in reducing body temperature, making them relevant in the development of new antipyretic drugs (Kravchenko et al., 2018).
PPARgamma Agonist Properties
It also has been studied as a PPARgamma agonist, which is significant for metabolic disorders like diabetes. The compound's modification and optimization could lead to new treatments for such conditions (Collins et al., 1998).
Synthetic Cannabinoid Receptor Agonists
Additionally, it has been investigated in the context of synthetic cannabinoid receptor agonists (SCRAs). This research is vital for understanding and potentially regulating the effects of these substances in clinical and forensic settings (Brandt et al., 2020).
Safety And Hazards
The safety data sheet (SDS) for “Methyl 4-(1-acetylpiperazin-2-yl)benzoate” indicates that it should be stored in a dark place, sealed, and dry . The SDS provides guidance on handling and storage, exposure controls, personal protection, physical and chemical properties, stability and reactivity, toxicological information, and more .
Propriétés
IUPAC Name |
methyl 4-(1-acetylpiperazin-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-10(17)16-8-7-15-9-13(16)11-3-5-12(6-4-11)14(18)19-2/h3-6,13,15H,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMDZIUBHKDJJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCNCC1C2=CC=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(1-acetylpiperazin-2-yl)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



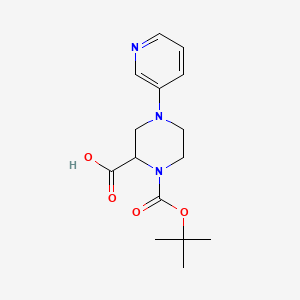
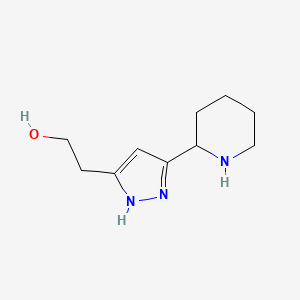
![1-[4-(4-Piperazin-1-yl-phenoxy)-piperidin-1-yl]-ethanone](/img/structure/B1399188.png)
![Tert-butyl 3-[2-(2-aminopyridin-4-yl)ethyl]piperidine-1-carboxylate](/img/structure/B1399190.png)

![3-[6-(1-Acetylpiperidin-4-yl)-2-methylpyrimidin-4-yl]propanoic acid](/img/structure/B1399193.png)
![1-[2-[2-(6-Chloropyrazin-2-yl)ethyl]piperidin-1-yl]ethanone](/img/structure/B1399194.png)
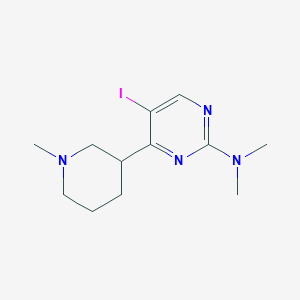
![[5-Iodo-4-(1-methanesulfonyl-piperidin-3-yl)-pyrimidin-2-yl]-dimethyl-amine](/img/structure/B1399201.png)

![Isopropyl-(6-piperidin-3-yl-4-trifluoromethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-amine](/img/structure/B1399203.png)
